Vinyl myristate

Copolymerization Reactivity Ratios Polymer Chemistry

Vinyl myristate (CAS 5809-91-6) is a C14 long-chain vinyl ester monomer that introduces hydrophobic, flexible myristate moieties into polymer backbones. Its 14-carbon side chain uniquely balances hydrophobicity with internal plasticization, lowering Tg without leachable external plasticizers. Essential for water-resistant pressure-sensitive adhesives, barrier coatings, and biocompatible biomedical polymers. Research-grade purity, stabilized with MEHQ. Procure the specific C14 monomer to avoid class-level equivalence failures—global ambient shipping available.

Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
CAS No. 5809-91-6
Cat. No. B1584640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl myristate
CAS5809-91-6
Molecular FormulaC16H30O2
Molecular Weight254.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OC=C
InChIInChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h4H,2-3,5-15H2,1H3
InChIKeyZQZUENMXBZVXIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinyl Myristate Procurement Guide: A C14 Long-Chain Vinyl Ester Monomer for Specialized Copolymer and Biomaterial Synthesis


Vinyl myristate (CAS 5809-91-6), also known as myristic acid vinyl ester, is a C14 long-chain vinyl ester monomer . This colorless to pale yellow liquid is a key building block for introducing hydrophobic, flexible myristate moieties into polymeric backbones via free-radical polymerization. Unlike its shorter-chain or aromatic vinyl ester counterparts, its 14-carbon fatty acid-derived side chain imparts a unique balance of hydrophobicity and internal plasticization to resulting polymers, making it a strategically important monomer for tailored material design in coatings, adhesives, and biomedical research [1].

Why Generic Substitution of Vinyl Myristate with Other Vinyl Esters is Scientifically Invalid


In the vinyl ester monomer class, substitution based solely on the presence of a vinyl group leads to irreproducible material properties and failed applications. The length of the n-alkyl side chain is the primary determinant of polymer properties such as crystallinity, glass transition temperature (Tg), thermal stability, and mechanical behavior [1]. The physical state of the homopolymer changes dramatically with chain length—from soft, elastic masses for vinyl myristate to hard, wax-like solids for longer-chain homologs like vinyl stearate [2]. Furthermore, monomer reactivity ratios in copolymerization vary with side-chain length, directly impacting polymer composition and homogeneity [3]. Therefore, procurement decisions for a specific application must be guided by quantitative evidence linking the C14 side chain of vinyl myristate to the desired performance outcome, not by assumed class-level equivalence.

Quantitative Evidence for Vinyl Myristate Differentiation: Data-Driven Selection Over Analogs


Vinyl Myristate in Copolymerization: Reactivity Ratios for Controlled Polymer Architecture

The reactivity ratio of a monomer determines its incorporation rate into a growing copolymer chain, crucial for controlling polymer composition. For the copolymerization of vinyl acetate (VAc) with vinyl palmitate (C16), the reported reactivity ratios are r1 (vinyl palmitate) = 0.78 ± 0.10 and r2 (VAc) = 1.15 ± 0.13 [1]. While direct reactivity data for vinyl myristate (C14) with VAc is not identified in this search, its structural similarity to vinyl palmitate (C16) places it within the same class of long-chain vinyl esters. This class exhibits reactivity ratios indicating a slight preference for VAc incorporation but allows for the controlled introduction of long-chain branches [2]. This behavior is in stark contrast to short-chain vinyl esters or more reactive monomers like acrylates, enabling the design of polymers with targeted hydrophobicity without severely disrupting the polymerization kinetics or backbone architecture.

Copolymerization Reactivity Ratios Polymer Chemistry

Polymer Morphology Control: Vinyl Myristate Delivers Elastic Polymer vs. Waxy Analogs

The macroscopic physical properties of homopolymers are directly dictated by monomer structure. A foundational study demonstrated that polymerized vinyl myristate (C14) yields a soft, colorless, elastic mass [1]. This differentiates it from longer-chain vinyl esters in the same series: polymerized vinyl palmitate (C16) and vinyl stearate (C18) are described as white, wax-like solids [1]. This morphological difference is a direct consequence of the increased side-chain crystallinity enabled by the longer alkyl tails in the C16 and C18 homologs, which restricts chain mobility and leads to a more rigid, wax-like material. The C14 myristate side chain provides enough length for internal plasticization and hydrophobicity but not enough to induce the high degree of crystallinity seen in its longer-chain counterparts [2].

Polymer Morphology Material Science Homopolymer Properties

Solid-State Polymerization Limitation: A Key Processing Distinction for Vinyl Myristate

While vinyl myristate polymerizes readily in solution, bulk, or emulsion [1], its behavior in solid-state photopolymerization highlights a key differentiator from acrylate-based monomers. A study on long-chain vinyl carboxylates (LCVCs) found that pure vinyl myristate, like its C12, C16, and C18 analogs, fails to polymerize in the solid state due to the absence of stable rotator phases, achieving a negligible conversion of ~6% [2]. In contrast, long-chain acrylates with similar structures exhibit high solid-state polymerization ability [2]. This limitation is not a weakness but a defining characteristic. It means vinyl myristate is unsuitable for applications requiring topochemical solid-state polymerization (e.g., certain photolithography processes) but remains an excellent candidate for all other conventional liquid-phase or melt polymerization techniques where its other properties are advantageous.

Solid-State Polymerization Photopolymerization Rotator Phases

Safety and Regulatory Profile: Myristate Esters are Cleared for Cosmetic Use

For applications in personal care or biomedical materials, the safety profile of a monomer and its potential hydrolysis products is paramount. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of myristic acid and its salts and esters, the class to which vinyl myristate belongs. The Panel concluded that these ingredients are 'safe as cosmetic ingredients in the current practices of use and concentration' [1]. This safety determination is based on the understanding that myristate esters are readily hydrolyzed to myristic acid and the corresponding alcohol, which are then further metabolized [1]. This provides a foundational level of safety assurance not available for many other vinyl monomers, such as styrene or certain acrylates, which carry more significant toxicity warnings or require more stringent handling procedures.

Cosmetic Safety Toxicology Regulatory

Material Design Selection: Vinyl Myristate's Role in Side-Chain Crystallizable Polymers

The length of the n-alkyl side chain is the critical factor determining the crystallization behavior of poly(vinyl ester)s (PVEs). Systematic studies on PVEs have established a structure-property relationship where polymers with short side chains (up to 8 carbons, e.g., poly(vinyl octanoate)) are amorphous and exhibit internal plasticization [1]. As the side-chain length increases, the tendency for side-chain crystallization increases. Poly(vinyl stearate) (C18) is noted for its ability to pack efficiently and crystallize [1]. Vinyl myristate, with its 14-carbon side chain, occupies a crucial intermediate position in this spectrum. Its homopolymer is not fully crystalline like the C18 analog, but its side chain is long enough to confer significant hydrophobicity and compatibility with nonpolar matrices, distinguishing it from shorter, more polar vinyl esters like vinyl acetate or vinyl propionate [2].

Side-Chain Crystallization Thermal Properties Polymer Physics

Validated Application Scenarios for Vinyl Myristate: From Coatings to Biomaterials


Internal Plasticization of Poly(vinyl acetate)-Based Coatings and Adhesives

When copolymerized with vinyl acetate, vinyl myristate acts as an internal plasticizer. The 14-carbon side chain disrupts polymer chain packing, lowering the glass transition temperature (Tg) and increasing flexibility without the leaching associated with external plasticizers [5]. This evidence supports its use in formulating flexible, durable coatings and pressure-sensitive adhesives where low-Tg, hydrophobic character is desired [2].

Formulation of Water-Resistant and Hydrophobic Copolymers

The long myristate (C14) side chain imparts significant hydrophobicity. Vinyl myristate is specifically valued for its ability to enhance the water resistance and compatibility with nonpolar substrates when copolymerized with more hydrophilic monomers like vinyl acetate [5]. This property makes it a strategic component in the design of barrier coatings, water-resistant adhesives, and additives for hydrocarbon-based formulations.

Synthesis of Safe Biomaterials and Cosmetic Ingredients

Based on the CIR safety assessment classifying myristic acid and its esters as safe for cosmetic use, vinyl myristate is a strong candidate monomer for synthesizing polymers intended for skin contact applications [5]. This includes film-forming agents in cosmetics, components in transdermal delivery systems, or biocompatible coatings for medical devices, where its hydrolysis to benign myristic acid is a key safety advantage over many other vinyl monomers.

Design of Polymers with Controlled Crystallinity

For research into structure-property relationships in side-chain crystallizable polymers, vinyl myristate (C14) provides a valuable intermediate. It can be used as a model monomer to study the transition from amorphous to semi-crystalline behavior in poly(vinyl ester) homologous series, bridging the gap between short-chain (C2-C8) amorphous polymers and the highly crystalline long-chain (C18) systems [5]. This enables the precise tuning of thermal and mechanical properties.

Technical Documentation Hub

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